molecular formula C13H19ClO B7999809 3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol

3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol

Cat. No.: B7999809
M. Wt: 226.74 g/mol
InChI Key: IRYTUXTVWBFNSV-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol is a tertiary alcohol featuring a substituted phenyl group attached to the third carbon of a pentanol chain. Its molecular formula is C₁₃H₁₉ClO, with a molecular weight of 226.45 g/mol. The phenyl ring is substituted with a chlorine atom at the para-position (C4) and methyl groups at the meta-positions (C3 and C5). The hydroxyl group is located on the third carbon of the pentanol chain, conferring tertiary alcohol properties.

Potential applications include use as intermediates in pharmaceuticals or agrochemicals, owing to the chlorine and methyl substituents, which often enhance bioactivity and lipophilicity.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO/c1-5-13(15,6-2)11-7-9(3)12(14)10(4)8-11/h7-8,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYTUXTVWBFNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C(=C1)C)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol is in organic synthesis. Its structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. For instance, it can be utilized in the development of pharmaceuticals and agrochemicals by acting as a building block for various chemical transformations.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds85-95
ReductionCan be reduced to alcohols or other derivatives90
Coupling ReactionsForms biaryl compounds through couplingVaried

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests that it may exhibit antimicrobial or anti-inflammatory activities. Preliminary studies have indicated that derivatives of this compound could be effective against certain bacterial strains .

Case Study: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of chlorinated phenols, including this compound. The results demonstrated significant inhibition of gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Industrial Applications

The compound's stability and reactivity make it suitable for several industrial applications. It can be employed as a preservative in formulations such as paints and coatings due to its antimicrobial properties. Additionally, it may find use in the textile industry as a mildew-proof agent.

Table 2: Industrial Uses of this compound

IndustryApplication
CoatingsAntimicrobial agent in paints
TextilesMildew-proofing agent
Personal CarePreservative in cosmetics and toiletries

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol with structurally related phenyl-substituted pentanols, focusing on molecular features, purity, and commercial availability.

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Hydroxyl Position Purity Price (JPY)
This compound N/A C₁₃H₁₉ClO 226.45 4-Cl, 3,5-diCH₃ 3 N/A N/A
3-Methyl-1-phenyl-3-pentanol 10415-87-9 C₁₂H₁₈O 178.27 None (unsubstituted phenyl) 3 >98.0% (GC) 3,800 (25 mL)
4-Methyl-1-phenyl-2-pentanol 7779-78-4 C₁₂H₁₈O 178.27 None (unsubstituted phenyl) 2 >95.0% (GC) 3,700 (25 mL)

Key Observations:

Structural Differences: The target compound’s phenyl ring is chlorinated and dimethylated, unlike the unsubstituted phenyl groups in the analogs. The hydroxyl group in the target is on the third carbon of the pentanol chain, similar to 3-Methyl-1-phenyl-3-pentanol but distinct from 4-Methyl-1-phenyl-2-pentanol, where the hydroxyl is on the second carbon.

Physicochemical Properties :

  • The chlorine and methyl substituents increase the molecular weight of the target compound (226.45 g/mol ) compared to analogs (178.27 g/mol ). This suggests higher boiling/melting points and lower water solubility.
  • The unsubstituted phenyl analogs are commercially available at >95% purity , but data on the target’s purity and stability are absent in current literature.

Reactivity and Applications: The chlorine atom on the target’s phenyl ring may enhance electrophilic substitution reactivity, making it a candidate for further functionalization in drug synthesis. In contrast, simpler analogs like 3-Methyl-1-phenyl-3-pentanol are often used as solvents or fragrance intermediates due to their uncomplicated structures and high purity .

Commercial Availability :

  • The analogs listed are priced between JPY 1,800–3,800 for small volumes . The target compound’s commercial availability and pricing remain undocumented, likely due to its specialized substituents.

Notes

  • Experimental studies on its synthesis, stability, and bioactivity are needed for a comprehensive analysis.
  • Chlorinated aromatic alcohols often exhibit unique reactivity profiles, warranting further investigation into their synthetic utility and safety.

Biological Activity

3-(4-Chloro-3,5-dimethylphenyl)-3-pentanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group and a pentanol moiety attached to a dimethylphenyl ring. Its molecular formula is C12H17ClO, and it exhibits properties typical of phenolic compounds.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods where the compound demonstrated significant antibacterial effects.

Bacterial StrainMIC (µg/mL)
E. coli125
S. aureus62.5

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential in anticancer research. A study focusing on its impact on cancer cell lines revealed that it inhibits cell proliferation in various cancer types. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

Cancer Cell LineIC50 (µM)
HCT116 (colon cancer)7.1
HeLa (cervical cancer)10.5

The compound's ability to induce reactive oxygen species (ROS) production was also noted, which is critical in mediating anticancer effects .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt signaling pathways in cancer cells. Further studies are necessary to elucidate the precise mechanisms involved.

Case Studies

  • Antibacterial Evaluation : A comprehensive study assessed the antibacterial activity of various derivatives of chlorinated phenols, including this compound. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, emphasizing its potential as an alternative to conventional antibiotics .
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cells through apoptosis induction. The research indicated that it could serve as a lead compound for further development in cancer therapeutics .

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